
(S)-Methyl 2-isothiocyanato-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-isothiocyanato-2-phenylacetate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-methyl 2-amino-2-phenylacetate with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Methyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide, dichloromethane, and acetonitrile.
Catalysts: Bases such as triethylamine or pyridine.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-isothiocyanato-2-phenylacetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: A simpler analog with similar reactivity but lacking the ester functionality.
Methyl 2-isothiocyanatoacetate: Similar structure but without the phenyl group, leading to different reactivity and applications.
Uniqueness: (S)-Methyl 2-isothiocyanato-2-phenylacetate is unique due to the combination of the isothiocyanate group and the phenylacetate moiety.
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
methyl (2S)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3/t9-/m0/s1 |
InChI-Schlüssel |
SCWSLEVKFWIFPI-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N=C=S |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


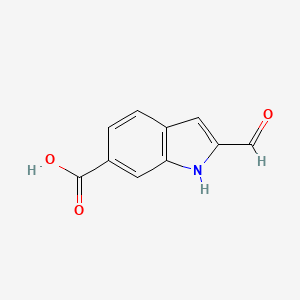
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
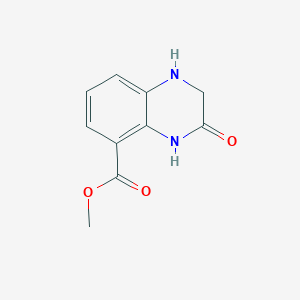
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)

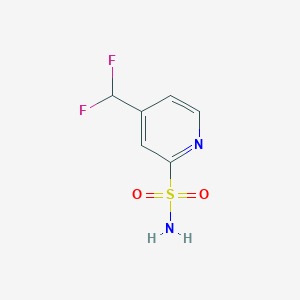


![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
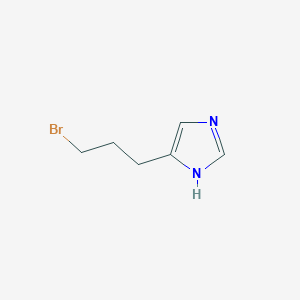
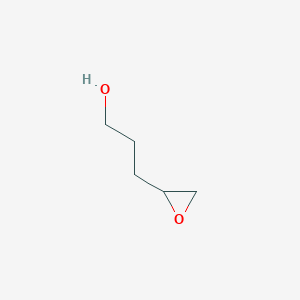

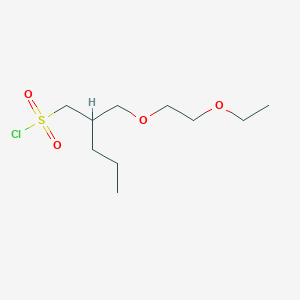
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
